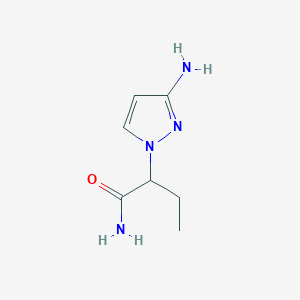
2-(3-amino-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-1H-pyrazol-1-yl)butanamide is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of molecular iodine and aromatic aldehydes . The process can be carried out under mild conditions with good yields.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis . Companies like ChemScene and BLDpharm provide this compound in various purities and quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazine derivatives, and acetylenic ketones . The conditions for these reactions are typically mild, allowing for good yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones and hydrazine derivatives forms pyrazoles .
Aplicaciones Científicas De Investigación
2-(3-amino-1H-pyrazol-1-yl)butanamide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-amino-1H-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:
- 3-amino-5-hydroxy pyrazoles
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
What makes this compound unique is its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-2-5(7(9)12)11-4-3-6(8)10-11/h3-5H,2H2,1H3,(H2,8,10)(H2,9,12) |
Clave InChI |
VNEIRYHANGBVHP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N)N1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


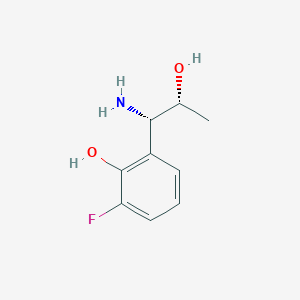
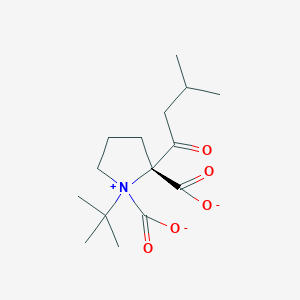
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)

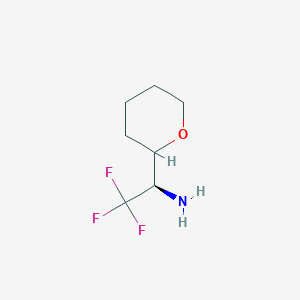
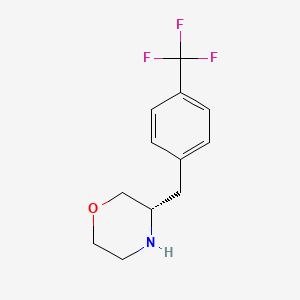
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
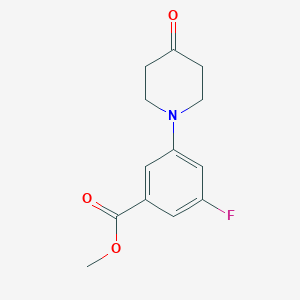

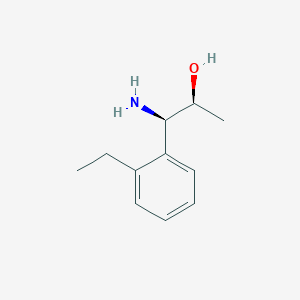
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

